1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine
Overview
Description
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine is a chemical compound with the molecular formula C9H12F2N2O and a molecular weight of 202.20 g/mol This compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and an ethanamine moiety
Preparation Methods
The synthesis of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridine-3-carbaldehyde and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
2-(2,2-Difluoroethoxy)pyridine: This compound shares the difluoroethoxy group but lacks the ethanamine moiety.
6-(2,2,2-Trifluoroethoxy)pyridin-3-yl]boronic acid: This compound has a trifluoroethoxy group instead of a difluoroethoxy group and a boronic acid moiety.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12F2N2O |
---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-[6-(2,2-difluoroethoxy)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C9H12F2N2O/c1-6(12)7-2-3-9(13-4-7)14-5-8(10)11/h2-4,6,8H,5,12H2,1H3 |
InChI Key |
PCGLOQBIDPTHMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)OCC(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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